Product packaging for 4H-1-Benzopyran-4-one, 3-((O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-(6-deoxy-alpha-L-mannopyranosyl-(1-6))-beta-D-galactopyranosyl)oxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-(Cat. No.:CAS No. 109008-28-8)

4H-1-Benzopyran-4-one, 3-((O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-(6-deoxy-alpha-L-mannopyranosyl-(1-6))-beta-D-galactopyranosyl)oxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-

Cat. No.: B1676218
CAS No.: 109008-28-8
M. Wt: 740.7 g/mol
InChI Key: AEOBNVBHRFQADS-DNDPRTLXSA-N
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Description

Historical Context of Phytochemical Discovery and Isolation

The discovery and isolation of phytochemicals, including compounds like clitorin, are part of a broader history of exploring natural sources for bioactive molecules. This process often involves identifying plants used in traditional medicine or those exhibiting interesting biological properties. Early methods for isolating natural products relied on techniques such as extraction and various forms of chromatography to separate compounds from complex plant matrices. rsc.org Over time, advancements in analytical techniques, including chromatography, electrophoresis, and spectroscopic methods, have significantly improved the ability to elucidate the exact structural formulas of these natural products and understand their biosynthetic pathways. davidpublisher.com

Specific research on the constituents of Clitoria ternatea has contributed to the isolation of compounds like clitorin. For example, studies on the leaves of Clitoria ternatea dating back to the 1970s have investigated its chemical components. wikipedia.org The isolation of natural products from plants serves as a pathway for discovering new bioactive compounds. silae.it

Taxonomic Distribution and Botanical Sources

Clitorin has been identified in several plant species across different families. A primary source is the genus Clitoria, particularly Clitoria ternatea, commonly known as butterfly pea. wikipedia.orgwikipedia.org This plant is native to equatorial Asia and has been introduced to other tropical and subtropical regions. wikipedia.org The genus Clitoria itself is primarily found in tropical and subtropical areas globally. wikipedia.org

Beyond the Clitoria genus, clitorin has also been reported in other plant species, including Saxifraga cuneifolia, Diospyros rhombifolia, and Acalypha indica. wikipedia.orgglpbio.comcaymanchem.com Additionally, it has been found in dried papaya leaf juice. wikipedia.org

The presence of clitorin in these diverse plant species highlights its distribution across different taxonomic groups.

Table 1: Botanical Sources of Clitorin

Plant SpeciesFamilyReferences
Clitoria ternateaFabaceae wikipedia.orgwikipedia.org
Saxifraga cuneifoliaSaxifragaceae wikipedia.orgcaymanchem.com
Diospyros rhombifoliaEbenaceae wikipedia.org
Acalypha indicaEuphorbiaceae wikipedia.orgglpbio.com
Carica papaya (dried leaves)Caricaceae wikipedia.org
Pandiaka heudelotiiAmaranthaceae amazonaws.com
Lysimachia christinaePrimulaceae caymanchem.com

Classification as a Plant Secondary Metabolite

Clitorin is classified as a plant secondary metabolite. Secondary metabolites are organic compounds produced by plants that are not directly involved in their primary growth, development, or reproduction. plantcelltechnology.com Instead, they often play roles in ecological interactions, such as defense against herbivores and pathogens, or attracting pollinators. plantcelltechnology.comnih.govnih.gov

Based on their biosynthetic pathways and chemical structures, plant secondary metabolites are broadly classified into major groups, including terpenoids, alkaloids, and phenolic compounds. davidpublisher.complantcelltechnology.comnih.gov Clitorin, being a kaempferol (B1673270) glycoside, falls under the category of phenolic compounds, specifically flavonoids. wikipedia.orgdavidpublisher.com Flavonoids are a large group of phenolic secondary metabolites found widely in fruits and vegetables. plantcelltechnology.com Isoflavonoids are a class of flavonoids characterized by a 3-phenylchromen-4-one backbone. wikipedia.org Clitorin is a flavonol glycoside, a subclass of flavonoids. caymanchem.com

The classification of clitorin as a plant secondary metabolite reflects its origin from plant biosynthetic pathways and its likely ecological role within the plants where it is found.

Table 2: Classification of Clitorin

Category of Plant MetaboliteSpecific ClassSubclassCompound ExampleReferences
Secondary MetabolitePhenolic CompoundFlavonoidClitorin wikipedia.orgdavidpublisher.complantcelltechnology.com
Flavonol GlycosideClitorin wikipedia.orgcaymanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H40O19 B1676218 4H-1-Benzopyran-4-one, 3-((O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-(6-deoxy-alpha-L-mannopyranosyl-(1-6))-beta-D-galactopyranosyl)oxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)- CAS No. 109008-28-8

Properties

CAS No.

109008-28-8

Molecular Formula

C33H40O19

Molecular Weight

740.7 g/mol

IUPAC Name

5,7-dihydroxy-3-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]oxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C33H40O19/c1-10-19(38)23(42)25(44)31(46-10)50-28-21(40)17(9-34)49-33(30(28)52-32-26(45)24(43)20(39)11(2)47-32)51-29-22(41)18-15(37)7-14(36)8-16(18)48-27(29)12-3-5-13(35)6-4-12/h3-8,10-11,17,19-21,23-26,28,30-40,42-45H,9H2,1-2H3/t10-,11-,17+,19-,20-,21-,23+,24+,25+,26+,28-,30+,31-,32-,33+/m0/s1

InChI Key

AEOBNVBHRFQADS-DNDPRTLXSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@@H]([C@@H]2O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O)O)O)OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)CO)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)C)O)O)O)OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)CO)O)O)O)O

Appearance

Solid powder

melting_point

202 - 204 °C

Other CAS No.

109008-28-8

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

kaempferol 3-O-(2,6-di-O-alpha-L-rhamnopyranosyl)-beta-D-galactopyranoside
mauritianin

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Clitorin

Precursor Identification and Enzymatic Transformations

As a kaempferol (B1673270) glycoside, clitorin's biosynthesis likely involves the general flavonoid pathway, with kaempferol serving as a key intermediate. The flavonoid biosynthesis pathway starts with phenylalanine, which is converted through a series of enzymatic reactions involving enzymes such as phenylalanine ammonia (B1221849) lyase (PAL), cinnamic acid 4-hydroxylase (C4H), chalcone (B49325) synthase, chalcone isomerase (CHI), flavanone (B1672756) 3-hydroxylase (F3H), and flavonol synthase (FLS) to produce flavonols like kaempferol mdpi.com. Glycosylation, the attachment of sugar moieties, is a subsequent step that would lead to the formation of clitorin from kaempferol wikipedia.org. The specific enzymes responsible for the glycosylation pattern observed in clitorin (a kaempferol 3-(2G-rhamnosylrutinoside) or kaempferol 3-O-(2,6-α-L-dirhamnopyranosyl-β-D-glucopyranoside)) would be glycosyltransferases caymanchem.com. While the general classes of enzymes involved in flavonoid and flavonol biosynthesis are known, the specific enzymes catalyzing the precise glycosylation steps to form clitorin are not detailed in the search results.

Genetic Regulation of Clitorin Biosynthetic Enzymes

The genetic regulation of flavonoid biosynthesis in plants is complex and involves various transcription factors, including MYB, bZIP, and bHLH families mdpi.com. These factors can influence the expression of genes encoding the enzymes in the pathway mdpi.com. While the general mechanisms of genetic regulation of flavonoid biosynthesis are understood, specific details regarding the genetic regulation directly controlling the expression of enzymes involved in clitorin synthesis are not provided in the search results. Studies on genetic regulation of biosynthesis in other contexts, such as mycotoxins or brassinosteroids, illustrate the complexity involving pathway-specific and global regulators nih.govnih.gov.

In Silico Pathway Elucidation and Modeling Approaches

In silico approaches are valuable tools for predicting and elucidating metabolic pathways and studying enzyme interactions nih.govresearchgate.net. While the search results mention in silico studies involving clitorin in the context of its interaction with enzymes like BACE1 and aromatase for potential pharmacological applications researchgate.netsemanticscholar.orgnih.gov, there is no specific information presented on in silico pathway elucidation or modeling focused on the biosynthesis of clitorin itself. In silico tools are used in genetic studies, for example, in the context of congenital adrenal hyperplasia analesdepediatria.org, but this is unrelated to clitorin biosynthesis.

Molecular Structure and Conformational Dynamics of Clitorin

Advanced Structural Elucidation Methodologies

The identification of a compound's chemical structure is a fundamental task in chemistry, with techniques like NMR spectroscopy being powerful tools. rsc.org Computational methods, such as those based on Hartree-Fock calculations, can provide atom-attributed isotropic shielding constants, aiding in structure prediction from experimental NMR spectra. rsc.org Mass spectrometry, combined with matching substructures to candidate structures based on chemical formula, is another approach for chemical structure elucidation. arxiv.org

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is essential for understanding the relationship between a molecule's structure and its function. nih.gov The energy landscape describes how a system's energy changes with its geometry, with local minima on the potential energy surface representing stable conformations. ustc.edu.cn For complex molecules like clitorin, the potential energy surface can have a large number of local minima. ustc.edu.cn Methods like molecular dynamics (MD) simulations are used to explore the conformational space and understand the energy landscape. nih.gov, ustc.edu.cn Conformational analysis methods can emphasize the appearance and complexity of the energy landscape, while techniques like disconnectivity graphs provide more detailed information. ustc.edu.cn

Quantum Chemical Characterization of Clitorin

Quantum chemical calculations are employed to predict various properties of molecules, including their electronic and optical characteristics. Density functional theory (DFT) is a common approach used for such investigations. nih.govnih.govuou.ac.inresearchgate.net Studies on Clitorin have utilized the B3LYP/6-311G++(d,p) basis set for computational investigations of its properties. nih.govnih.govuou.ac.inresearchgate.net

Dipole Moment Analysis

The dipole moment is a measure of the separation of positive and negative charges within a molecule, indicating its polarity. byjus.comlibretexts.org It is a vector quantity, possessing both magnitude and direction. byjus.com A higher dipole moment can be indicative of strong intramolecular interactions and potentially high polarizability. nih.gov The dipole moment for Clitorin has been computed using quantum chemical methods. nih.gov One study reported a total dipole moment (µtotal) value of 4.046 Debye for Clitorin, which was noted to be 2.5 times that of urea, a common reference material for nonlinear optical properties. nih.gov Another source indicated a dipole moment of 10.28 Debye for Clitorin, the highest among several other phytochemicals considered in that study. nih.gov A separate report also stated a dipole moment of 3.62 Debye for Clitorin, higher than some other compounds examined. nih.gov These variations in reported dipole moment values may depend on the specific computational methods and basis sets used in the calculations.

Here is a table summarizing reported dipole moment values for Clitorin:

PropertyValue (Debye)Reference
Total Dipole Moment4.046 nih.gov
Dipole Moment10.28 nih.gov
Dipole Moment3.62 nih.gov

Polarizability and Nonlinear Optical (NLO) Properties

Polarizability (α) is a measure of how easily the electron cloud of a molecule can be distorted by an external electric field. Nonlinear optical (NLO) properties relate to a material's response to intense laser light, where the output light can have different frequencies or propagation directions than the input light. scielo.org.mx Molecules with high polarizability and hyperpolarizability values are promising candidates for NLO applications. nih.govscielo.org.mx

Quantum chemical calculations have been used to investigate the NLO responses of Clitorin. nih.govnih.govuou.ac.inresearchgate.net High values for both total polarizability (αtotal) and the anisotropy of polarizability (Δα) have been reported for Clitorin. nih.gov Specifically, an αtotal of 62.514 × 10⁻²⁴ esu and a Δα of 111.87 × 10⁻²⁴ esu were computed. nih.gov The high values of Raman intensity observed for Clitorin are in agreement with its high NLO activity, as high Raman intensity can indicate high polarizability. nih.gov The first-order hyperpolarizability (βtotal) is another key parameter for assessing NLO properties. nih.govscielo.org.mx Computational studies have aimed to predict the nature of this property for Clitorin. nih.gov Intramolecular charge transfer (ICT) significantly influences NLO properties, particularly in molecules with donor and acceptor moieties linked by a π-conjugated bridge. scielo.org.mx

Here is a table of computed polarizability parameters for Clitorin:

PropertyValue (10⁻²⁴ esu)Reference
Total Polarizability (αtotal)62.514 nih.gov
Anisotropy of Polarizability (Δα)111.87 nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) surface mapping provides insights into the charge distribution and reactive sites of a molecule. nih.govnih.govuou.ac.inresearchgate.net The MEP at a given point in the vicinity of a molecule represents the force exerted on a positive test charge by the molecule's charge cloud. uni-muenchen.de MEP surfaces typically show regions of negative electrostatic potential (electrophilic regions, often colored red) and positive electrostatic potential (nucleophilic regions, often colored blue). uou.ac.inuni-muenchen.de

For Clitorin, MEP surface analysis clearly shows the presence of both nucleophilic and electrophilic regions, which indicates the possibility of intramolecular charge transfer (ICT) within the molecule. nih.govnih.govuou.ac.in The nucleophilic regions are primarily associated with the –OH groups, while the electrophilic regions are located over the C–C and C=C bonds of the benzene (B151609) rings. nih.govuou.ac.in This distribution suggests that ICT occurs throughout the molecule's geometry, not just between specific functional groups. uou.ac.in

Electronic Structure and Intramolecular Charge Distribution

The electronic structure of a molecule describes the arrangement and energy levels of its electrons. Intramolecular charge distribution refers to how electron density is distributed across the atoms and bonds within a single molecule. rsc.org Understanding the electronic structure and charge distribution is crucial for explaining a molecule's reactivity and properties, including ICT. nih.govnih.govuou.ac.inrsc.org

Computational investigations using DFT have revealed the mulliken charge distribution and electronic structure of Clitorin. nih.govnih.govuou.ac.inresearchgate.net These analyses, along with MEP mapping, provide clear evidence of intramolecular charge transfer within the Clitorin molecule. nih.govnih.govuou.ac.in The charge variation in the –OH groups, C–C bonds, and C=C bonds further validates the presence of ICT. nih.gov The high excitation energies observed for electronic transitions in Clitorin also suggest high chemical reactivity and binding ability. nih.gov The distribution of molecular orbital surfaces, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can illustrate the regions involved in electron transitions and charge transfer. researchgate.netresearchgate.net For Clitorin, molecular orbital surfaces have been shown to be distributed over the benzene rings. researchgate.net

Molecular Interactions and Biochemical Mechanisms of Clitorin

Enzyme Interaction Studies

Clitorin has been examined for its inhibitory potential against several key enzymes involved in various physiological and pathological processes.

Aromatase (CYP19A1) is an enzyme responsible for the conversion of androgens to estrogens. Inhibition of aromatase is a strategy used in the treatment of hormone-sensitive cancers. Research, including molecular docking simulations, has evaluated clitorin's interaction with human placental aromatase (CYP19A1). One study indicated that clitorin displayed strong aromatase kinase inhibition activity with an IC₅₀ of 77.41 ± 4.53 nM researchgate.net. Molecular docking simulations in the same study suggested a strong interaction between clitorin and aromatase (CYP19A1), showing a posing score of -14.2074 kcal mol⁻¹ and an RMSD value of 1.56 Å researchgate.net. This suggests that clitorin may bind effectively to the active site of the aromatase enzyme.

Compound Enzyme Target IC₅₀ (nM) Docking Score (kcal/mol) RMSD (Å)
Clitorin Aromatase (CYP19A1) 77.41 ± 4.53 researchgate.net -14.2074 researchgate.net 1.56 researchgate.net
Letrozole Aromatase (CYP19A1) 77.72 ± 4.55 researchgate.net Not specified Not specified

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell growth, proliferation, and differentiation. Dysregulation of EGFR signaling is implicated in various cancers. Studies have explored the potential of compounds to inhibit EGFR kinase activity. While one study primarily focused on other compounds like methyl gallate and nicotiflorin (B191644) for their EGFR wt kinase inhibition activities (IC₅₀ of 37.3 ± 1.9 nM and 41.08 ± 2.1 nM, respectively, compared to erlotinib (B232) with an IC₅₀ of 35.94 ± 1.8 nM), it also included molecular docking simulations for clitorin against EGFR researchgate.net. The docking results for clitorin's interaction with EGFR were not explicitly detailed with specific scores or interaction types in the provided snippets, unlike the detailed interaction reported for methyl gallate with EGFR researchgate.net.

Investigations into clitorin's interactions have extended to other enzyme systems, including CD38 and cholinesterases. CD38 is a multifunctional enzyme involved in calcium signaling and NAD⁺ metabolism doi.org. Cholinesterases, such as acetylcholinesterase and butyrylcholinesterase, are involved in the hydrolysis of neurotransmitters phcogres.com. While the provided search results mention CD38 inhibitors like CD38-IN-78c wikipedia.orgnih.gov and compounds affecting cholinesterase activity like Gramine latoxan.com and Tetrazoline HCl latoxan.com, there is no direct information within the provided snippets detailing clitorin's specific interactions or inhibitory effects on CD38 or cholinesterases.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

Receptor Binding Affinities and Ligand-Protein Dynamics

Understanding the binding affinities and dynamics between a ligand like clitorin and its target proteins is crucial for elucidating its mechanism of action. Molecular docking studies, as mentioned in the context of aromatase and EGFR inhibition, provide insights into the potential binding modes and affinities. For aromatase (CYP19A1), molecular docking suggested a strong interaction with clitorin, indicated by a favorable posing score researchgate.net. However, detailed information regarding clitorin's binding affinities (e.g., Kd or Ki values from experimental studies) or comprehensive ligand-protein dynamics studies beyond docking simulations were not prominently featured in the provided search results.

Modulation of Endogenous Metabolic Pathways

Compounds can exert biological effects by modulating endogenous metabolic pathways. Research has explored clitorin's potential influence on such pathways, particularly focusing on lipogenesis.

Lipogenesis is the metabolic process of synthesizing fatty acids and triglycerides. Key enzymes and transcription factors involved include Sterol Regulatory Element-Binding Protein 1 (SREBP1), Acetyl-CoA Carboxylase (ACC), Fatty Acid Synthase (FAS), and HMG-CoA Reductase (HMGCR) ijbs.comnih.govfishersci.at. Modulation of these targets can impact lipid metabolism. While the provided information mentions these targets in the context of lipogenesis and the effects of other compounds on them (e.g., betulin (B1666924) on SREBP-1, statins on HMGCR) ijbs.comnih.govfishersci.at, there is no specific data within the search results detailing clitorin's direct regulatory effects on SREBP1, ACC, FAS, or HMGCR, or its broader impact on lipogenesis.

Enhancement of Fatty Acid Oxidation (e.g., PPARα, CPT-1, AMPK)

Clitorin has been shown to influence fatty acid oxidation pathways, particularly in the context of hepatic steatosis. Research indicates that clitorin can enhance the mRNA levels of key proteins involved in fatty acid oxidation, including peroxisome proliferator-activated receptor α (PPARα), carnitine palmitoyltransferase-1 (CPT-1), and adenosine (B11128) monophosphate-activated protein kinase (AMPK). nih.govnih.gov

PPARα is a nuclear receptor that plays a crucial role in regulating the transcription of genes involved in hepatic fatty acid oxidation, including CPT-1. nih.gov CPT-1 is an essential enzyme located in the outer mitochondrial membrane that facilitates the transport of long-chain fatty acids into the mitochondria, where they undergo beta-oxidation for energy production. patsnap.comthermofisher.com This process is the rate-limiting step in mitochondrial fatty acid oxidation. nih.gov AMPK is a master regulator of energy homeostasis that promotes fatty acid oxidation by upregulating CPT-1a and inhibiting lipogenesis. nih.gov

Studies have demonstrated that clitorin treatment can reverse the downregulation of PPARα, CPT-1, and AMPK mRNA levels observed in models of hepatic steatosis. nih.govnih.gov For instance, in the livers of mice with western diet-induced hepatic steatosis and in oleic acid-stimulated HepG2 cells, clitorin treatment significantly enhanced the mRNA expression of these key metabolic regulators. nih.govnih.gov This suggests that clitorin may promote fatty acid oxidation by influencing the expression of these critical enzymes and transcription factors. nih.govthieme-connect.com

The enhancement of fatty acid oxidation by clitorin contributes to the reduction of lipid accumulation in hepatic cells. nih.govnih.gov By upregulating CPT-1, clitorin can increase the rate at which fatty acids are transported into the mitochondria for beta-oxidation, leading to greater energy production and a decrease in tissue fatty acid levels. patsnap.com Furthermore, the activation of AMPK by clitorin can inhibit de novo lipogenesis while simultaneously promoting fatty acid oxidation. nih.govthieme-connect.com

Table 1. Effects of Clitorin on mRNA Levels of Fatty Acid Metabolism Regulators

Target GeneEffect of Clitorin Treatment (mRNA Level)Model SystemReference
PPARαEnhancedWD-induced hepatic steatosis mice, OA-stimulated HepG2 cells nih.govnih.gov
CPT-1EnhancedWD-induced hepatic steatosis mice, OA-stimulated HepG2 cells nih.govnih.gov
AMPKEnhancedWD-induced hepatic steatosis mice, OA-stimulated HepG2 cells nih.govnih.gov

Computational Modeling of Clitorin Molecular Interactions

Computational methods have been employed to investigate the molecular interactions of clitorin with various biological targets, providing insights into its potential mechanisms of action. These approaches include molecular docking, molecular dynamics simulations, and quantum mechanics/molecular mechanics (QM/MM) methods.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) to another (the receptor) when bound to form a stable complex. researchgate.net This method is valuable in structure-based drug design for predicting the activity of a molecule at the binding site of a target protein. researchgate.net

Molecular docking studies have been conducted to analyze the interaction patterns of clitorin with specific proteins. For example, docking simulations have been used to examine the interactions of clitorin with CD38, suggesting potential anti-hyperglycemic activity. chemfaces.com Additionally, molecular docking has been applied to investigate the binding ability of clitorin with the BACE1 inhibitor (PDB ID: 4B05) in the context of Alzheimer's disease research. nih.gov These studies involve assessing the binding affinity and analyzing the interactions at the reactive binding sites of the target macromolecules. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. nih.govrsc.org MD simulations provide dynamic data at atomic spatial resolution and are used to study the stability and behavior of molecular complexes. nih.gov

MD simulations have been utilized to assess the stability of complexes formed by clitorin and its target proteins. For instance, MD simulations were performed for the complex of BACE1 with clitorin over a 100 ns trajectory to analyze the stability of the complex and compare its behavior to that of a known inhibitor. nih.govresearchgate.net The results obtained from MD simulations, such as analyses of Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), binding energy, hydrogen bond formation, and Radius of Gyration (Rg), provide crucial information about the dynamic stability and interactions within the complex. nih.govresearchgate.net These simulations help in evaluating the potential of clitorin as a stable binder to its targets. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Quantum Mechanics/Molecular Mechanics (QM/MM) approaches are hybrid computational methods that combine the accuracy of quantum mechanics (QM) calculations for a specific region of interest with the speed of molecular mechanics (MM) methods for the rest of the system. wikipedia.orgnih.gov This allows for the study of chemical processes in complex environments like proteins and solutions. wikipedia.orgnih.gov

While the provided search results specifically mention QM/MM in the context of computational chemistry methods wikipedia.orgnih.govmpg.deq-chem.com, there is no direct information linking specific QM/MM studies to clitorin's interactions with PPARα, CPT-1, or AMPK in the search snippets. One study mentions the computational investigation of nonlinear optical responses of Clitoria ternatea phytochemicals using density functional theory (DFT), a QM method, but primarily focuses on docking and MD for anti-Alzheimer activity nih.gov. Another result broadly discusses QM/MM calculations on proteins nih.gov. Therefore, based solely on the provided search results, specific detailed research findings on QM/MM approaches applied directly to clitorin's interactions with the outlined targets are not available.

Derivatives, Analogs, and Structural Modifications of Clitorin

Design and Synthesis Strategies for Novel Clitorin Derivatives

The synthesis of clitorin derivatives and analogs can be approached through various methods. While extraction from natural sources like Clitoria ternatea is a primary method for obtaining the parent compound, chemical synthesis techniques are employed to create modified structures. smolecule.com Organic synthesis, particularly involving glycosylation reactions and subsequent purification, is utilized for this purpose. smolecule.com

Typical chemical reactions that clitorin can undergo include oxidation, reduction, and substitution. smolecule.com These reactions can alter the functional groups of clitorin, potentially influencing its biological activity, properties, efficacy, or bioavailability. smolecule.com

Structure-Activity Relationship (SAR) Studies for Modified Clitorin Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental in understanding how modifications to the chemical structure of a molecule like clitorin affect its biological activity. gardp.org, wikipedia.org SAR studies aim to pinpoint the specific structural features responsible for a target biological effect. gardp.org, wikipedia.org This knowledge guides medicinal chemists in designing new molecules with enhanced activity, improved selectivity, or reduced toxicity by strategically altering the chemical structure. gardp.org, wikipedia.org

For clitorin, studies have highlighted its ability to interact with biological targets, such as aromatase cytochrome P450 (CYP19A1). smolecule.com Interactions with this enzyme, potentially through hydrogen bonding in the active site, suggest clitorin's potential as a therapeutic agent, particularly in the context of hormone-dependent cancers. smolecule.com Molecular docking simulations further support these findings, indicating favorable binding affinities between clitorin and target proteins, which provides insight into potential mechanisms of action. smolecule.com

Research on related flavonoid compounds, such as quercetin (B1663063), also found in Clitoria ternatea, provides context for SAR studies on clitorin. Quercetin, a flavonoid with a distinct flavonol ring structure and hydroxyl groups, exhibits various biological activities including antioxidant, anti-inflammatory, and antibacterial properties. ajgreenchem.com Docking studies involving quercetin and apoptotic proteins relevant to breast cancer have shown binding energies that suggest potential activity. archbreastcancer.com While specific detailed SAR data for a wide range of clitorin derivatives were not extensively found in the search results, the principles of SAR are applied to flavonoid scaffolds like clitorin to understand how structural changes, such as modifications to glycosylation patterns or the flavonoid backbone, impact interactions with biological targets and subsequent activities.

Theoretical Approaches to Clitorin Derivative Design

Theoretical approaches, particularly computational chemistry methods, play a significant role in the design and understanding of clitorin derivatives. Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. researchgate.net Studies utilizing DFT, sometimes coupled with dispersion corrections (e.g., DFT-D2/D3), can provide insights into the structural parameters, charge distribution (e.g., Mulliken charge distribution), and electrostatic potential (MEP) surface of clitorin. researchgate.net MEP maps are valuable tools in computational chemistry for visualizing charge distribution and predicting how molecules might interact. researchgate.net

Computational investigations can also explore the nonlinear optical (NLO) properties of active phytochemicals from Clitoria ternatea, including clitorin. researchgate.net, researchgate.net These studies can involve computing parameters such as dipole moment, polarizability, and hyperpolarizability to validate the NLO behavior of compounds. researchgate.net

Molecular docking simulations, a theoretical approach, are used to predict the binding orientation and affinity of a molecule (like clitorin or its derivatives) to a target protein. smolecule.com These simulations can help to suggest mechanisms of action and guide the design of derivatives with improved binding characteristics. smolecule.com For instance, docking studies have been used to evaluate the interaction of clitorin and other Clitoria ternatea phytochemicals with enzymes like aromatase (CYP19A1) and beta-secretase 1 (BACE1), identifying clitorin as a potentially potent inhibitor in some cases. smolecule.com, researchgate.net

Theoretical approaches, including quantum chemical calculations and molecular modeling, provide valuable tools for predicting the properties and potential activities of clitorin derivatives before synthesis, thereby streamlining the design and development process. researchgate.net

Analytical Methodologies for Clitorin Research

Advanced Spectroscopic Techniques for Structural Analysis (e.g., 1D/2D NMR, MS)

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are fundamental for determining the chemical structure of isolated compounds such as clitorin chemfaces.comglycoscience.ruthaiscience.info. NMR spectroscopy, including both 1D (like ¹H NMR and ¹³C NMR) and 2D techniques, provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule glycoscience.rufrontiersin.orgresearchgate.net. Comparison of experimental NMR data with reported literature values is a common approach for structure elucidation and confirmation glycoscience.ruresearchgate.net.

Mass spectrometry offers information about the molecular weight and fragmentation pattern of the compound, which helps in confirming the molecular formula and identifying structural subunits thaiscience.infofrontiersin.org. Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and LC-MS/MS are employed for accurate mass measurements and detailed fragmentation analysis chemfaces.comresearchgate.net. For instance, ESI-MS has been used in the analysis of clitorin frontiersin.org. LC-MS/MS combines the separation power of liquid chromatography with the detection and structural information capabilities of tandem mass spectrometry drawellanalytical.comdovepress.comrsc.orgchemyx.com.

Chromatographic Separation and Purification Methodologies

Chromatographic techniques are essential for isolating and purifying clitorin from crude plant extracts, which often contain a complex mixture of compounds chemfaces.combioanalysis-zone.comnih.govrotachrom.comrotachrom.com. These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase bioanalysis-zone.comnih.gov. Various chromatography methods exist, including column chromatography, which is commonly used for the purification of biomolecules nih.gov.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for both analytical and preparative separation of compounds drawellanalytical.comchemyx.com. HPLC-based activity profiling involves fractionating an extract using HPLC and then testing the obtained fractions for biological activity to pinpoint the active compounds chemfaces.combiocrick.com. Preparative isolation of compounds may also involve techniques like Medium Pressure Liquid Chromatography coupled with Evaporative Light Scattering Detection (MPLC-ELSD) chemfaces.com. Chromatographic separation aims to achieve a balance between yield, purity, and throughput rotachrom.com.

Quantitative Analysis Techniques (e.g., HPLC, LC-MS)

Quantitative analysis techniques are used to determine the amount or concentration of clitorin in a sample drawellanalytical.com. HPLC is effective for quantitative analysis, separating chemicals based on their interactions and using detectors like UV-Vis or mass spectrometers to measure the amount of eluting compounds by comparing their responses to calibration curves from standards drawellanalytical.com.

LC-MS, particularly LC-MS/MS, is well-suited for quantitative analysis, especially in complex biological matrices, due to its high sensitivity and selectivity drawellanalytical.comdovepress.comrsc.orgchemyx.com. This technique measures substances by comparing their mass spectrometric data to calibration curves drawellanalytical.com. Quantitative NMR (qNMR) is another method that can be used for quantitative analysis and determining the absolute purity of a compound, offering benefits such as rapid measurement and not always requiring a reference standard for the measured substance nih.gov.

In Vitro Assay Development for Mechanistic Biological Activity Assessment

In vitro assays are developed to assess the biological activities of clitorin and understand the mechanisms behind these effects chemfaces.comnih.govmedicalnewstoday.com. These assays are conducted in a controlled laboratory environment, often using cell lines or biochemical targets.

Examples of in vitro assays used in the context of research related to compounds found with clitorin include those for antiplasmodial activity against parasites like Plasmodium falciparum chemfaces.combiocrick.com. Free radical scavenging activity, often assessed using assays like DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, is another type of in vitro assessment medchemexpress.commyfoodresearch.comijpras.com. Clitorin has shown free radical scavenging properties chemfaces.combiocrick.commedchemexpress.com. Cell viability assays, such as the MTT colorimetric assay, are used to evaluate potential cytotoxicity on various cell types myfoodresearch.com. In silico studies, which involve computational analysis, can also be used to predict interactions with biological targets, such as the significant interactions observed between clitorin and CD38, suggesting potential anti-hyperglycemic potential chemfaces.combiocrick.com.

Bioanalytical Method Validation for Complex Biological Matrices

Bioanalytical method validation is a critical process to ensure that analytical methods used to measure drug or metabolite concentrations in biological matrices (such as blood, plasma, urine, or tissues) are reliable, accurate, and reproducible labmanager.comeuropa.eueuropa.eu. This is essential for regulatory compliance and scientific credibility in pharmaceutical development and clinical studies labmanager.comeuropa.eueuropa.eu.

Validation involves confirming that the bioanalytical procedure is suitable for its intended purpose labmanager.com. Key parameters assessed during validation include specificity, which is the ability to differentiate the analyte from other substances in the biological matrix, including metabolites and other endogenous or exogenous compounds europa.eufda.gov. The matrix used for validation should ideally be the same as the study samples, including anticoagulants and additives who.int. Calibration standards and quality control samples, prepared by spiking blank biological matrix with known concentrations of the analyte, are used during validation and sample analysis who.int. Regulatory guidelines, such as those from the FDA and EMA, provide established parameters for bioanalytical method validation labmanager.comeuropa.eufda.gov.

Advanced Research Perspectives and Future Directions in Clitorin Studies

Integrated Omics Approaches in Clitorin Research

Integrated omics approaches, encompassing genomics, transcriptomics, proteomics, and metabolomics, hold significant promise for advancing Clitorin research nih.govmdpi.comresearchgate.net. By generating large-scale biological datasets, these methods can provide a holistic view of the biological systems producing or interacting with Clitorin nih.govrsc.orgresearchgate.net.

Applying integrated omics to plants containing Clitorin could involve:

Genomics: Sequencing the genome of Clitorin-producing plants to identify the genes involved in its biosynthetic pathway. This can help in understanding how Clitorin is synthesized and potentially lead to strategies for enhancing its production mdpi.comrsc.orgnih.gov.

Transcriptomics: Analyzing gene expression levels in different plant tissues or under varying environmental conditions to identify genes that are co-expressed with the genes involved in Clitorin biosynthesis. This can provide insights into the regulation of Clitorin production mdpi.comrsc.orgnih.gov.

Proteomics: Studying the proteins expressed in the plant to identify the enzymes that catalyze the steps in the Clitorin biosynthetic pathway. This can validate findings from genomic and transcriptomic studies nih.govmdpi.com.

Metabolomics: Providing a comprehensive profile of all metabolites present in the plant. This can help in identifying intermediates in the Clitorin biosynthetic pathway and discovering other related compounds nih.govmdpi.comrsc.org.

Integrating these omics datasets through bioinformatics and computational tools can reveal intricate biological networks associated with Clitorin production and its potential biological activities nih.govmdpi.comresearchgate.net. This integrated approach can accelerate the identification and characterization of relevant genes, enzymes, and metabolic pathways rsc.orgnih.gov.

Systems Biology Modeling of Clitorin Bioactivity Networks

Systems biology approaches can be employed to model the complex interactions of Clitorin within biological systems researchgate.netresearchgate.net. Unlike traditional reductionist approaches, systems biology aims to understand the dynamic behavior of biological networks as a whole researchgate.netresearchgate.net.

For Clitorin, systems biology modeling could involve:

Network Pharmacology: Constructing networks of potential protein targets and biological pathways modulated by Clitorin based on its known activities (e.g., antioxidant activity) abmole.commedchemexpress.comcymitquimica.com. This can help in understanding the multi-target effects of Clitorin and identifying potential therapeutic applications researchgate.net.

Pathway Analysis: Using metabolomic and transcriptomic data to map how Clitorin or its presence affects various metabolic and signaling pathways in a biological system researchgate.netmdpi.com.

Predictive Modeling: Developing computational models to predict the biological outcomes of Clitorin exposure based on its interactions with identified targets and pathways. These models can help prioritize further experimental studies researchgate.net.

By integrating data from various sources, including omics data and experimental bioactivity data, systems biology models can provide a more comprehensive understanding of how Clitorin exerts its effects at a molecular and cellular level researchgate.netresearchgate.netnih.gov.

Chemoinformatics and Machine Learning Applications in Clitorin Discovery

Chemoinformatics and machine learning are powerful tools that can significantly enhance Clitorin research, particularly in the areas of discovery, structural analysis, and bioactivity prediction nih.govnih.govresearchgate.net.

Potential applications include:

Virtual Screening: Using computational methods to screen large databases of chemical compounds to identify molecules with structures similar to Clitorin or predicted to have similar biological activities nih.govnih.gov. This can aid in the discovery of novel Clitorin analogs or related natural products nih.govtandfonline.com.

Structure-Activity Relationship (SAR) Studies: Applying machine learning algorithms to build models that relate the chemical structure of Clitorin and its derivatives to their biological activities. This can help in understanding which parts of the molecule are crucial for its effects and guide the design of new, more potent compounds nih.govresearchgate.net.

Natural Product Dereplication: Using chemoinformatics tools to rapidly identify known compounds in plant extracts, allowing researchers to focus on the isolation and characterization of novel compounds, potentially including new Clitorin derivatives nih.govnih.gov.

Predicting Physicochemical Properties: Employing computational methods to predict properties of Clitorin and its potential analogs, such as solubility and bioavailability, which are important for further development cymitquimica.comnih.gov.

Machine learning can also be used to analyze complex biological data generated from omics studies, helping to identify patterns and correlations that might not be apparent through traditional analysis tandfonline.combohrium.com.

Novel Experimental Paradigms in Natural Product Chemistry Research

Beyond computational approaches, novel experimental paradigms are also crucial for advancing Clitorin research mdpi.comoup.comnih.gov. These include advancements in isolation, characterization, and synthesis techniques.

Future experimental directions for Clitorin could involve:

Advanced Separation Techniques: Utilizing hyphenated techniques combining different chromatographic methods (e.g., LC-MS, GC-MS) for more efficient and comprehensive separation and identification of Clitorin from complex plant matrices niscpr.res.in.

Microfluidics: Employing microfluidic devices for high-throughput screening of Clitorin's biological activity or for miniaturized extraction and reaction systems nih.gov.

Synthetic Biology: Exploring the possibility of using synthetic biology approaches to engineer microorganisms or plant cell cultures for the sustainable and efficient production of Clitorin or its specific glycosylated forms researchgate.nethelmholtz-hips.defrontiersin.org. This could overcome limitations related to sourcing the compound from natural plant sources mdpi.comoup.com.

Advanced Spectroscopic Methods: Applying techniques like high-field NMR, cryo-EM, or advanced mass spectrometry for detailed structural elucidation of Clitorin and its potential metabolites or interaction partners mdpi.comniscpr.res.in.

These novel experimental paradigms, combined with advanced analytical techniques, will enable more efficient isolation, precise characterization, and deeper understanding of Clitorin's properties and potential applications mdpi.comniscpr.res.inpharmiweb.com.

The integration of these advanced research perspectives – encompassing integrated omics, systems biology modeling, chemoinformatics, machine learning, and novel experimental techniques – represents a powerful path forward for comprehensive and accelerated research into Clitorin and other natural products oup.comnih.govresearchgate.netnih.govresearchgate.net.

Q & A

Q. How can researchers determine the structural stability and charge distribution of Clitorin?

Clitorin's structural stability is analyzed using density functional theory (DFT) with the B3LYP/6-311G(+)(d,p) basis set. Bond lengths, angles, and Mulliken charge distribution are computed to identify intramolecular charge transfer (ICT). For example, C–C bonds exhibit longer bond lengths, while O–H bonds are shorter, indicating electron dislocation from –OH groups to aromatic rings. Mulliken charges reveal oxygen atoms as electron-rich (negative charge) and hydrogen as electron-deficient (positive charge) .

Q. What methodologies are used to assess Clitorin's antioxidant activity?

Clitorin's antioxidant properties are evaluated through in vitro assays such as DPPH radical scavenging and ORAC (oxygen radical absorbance capacity). These methods measure its ability to neutralize free radicals, linked to its kaempferol glycoside structure .

Q. How is Clitorin's cardiac safety profile validated?

Cardiac toxicity is assessed via probability maps and hERG blockage analysis. The –OH groups in Clitorin reduce hERG inhibition risk, with a confidence value of 0.2 (below the toxicity threshold). This confirms its safety for cardiovascular systems .

Advanced Research Questions

Q. What computational approaches quantify Clitorin's nonlinear optical (NLO) properties?

NLO activity is determined by calculating polarizability (α) and hyperpolarizability (β) tensors using DFT. Clitorin's βtotal (5.415 × 10<sup>−30</sup> esu) is seven times higher than urea, a standard NLO reference. Key parameters include:

ParameterClitorinUrea
µtotal4.046 Debye1.527 Debye
αtotal62.514 × 10<sup>−24</sup> esu5.664 × 10<sup>−24</sup> esu
βtotal5.415 × 10<sup>−30</sup> esu0.781 × 10<sup>−30</sup> esu
These values are validated against experimentally proven NLO materials like 3-nitroaniline and thiourea derivatives .

Q. How do contradictions in dipole moment values across studies impact NLO interpretations?

Discrepancies in reported dipole moments (e.g., 3.62 Debye vs. 4.046 Debye) arise from differences in computational settings (e.g., basis sets, solvation models). Researchers must standardize DFT parameters (e.g., B3LYP functional, 6-311G(+)(d,p) basis set) and validate results against experimental data to ensure consistency .

Q. What molecular dynamics (MD) simulations validate Clitorin's binding stability with BACE1 in Alzheimer's disease (AD) research?

MD simulations (50–100 ns) analyze root-mean-square deviation (RMSD) and fluctuation (RMSF) of the Clitorin-BACE1 complex. Stable RMSD values (~0.35 nm) and low RMSF peaks (<0.6 nm) confirm minimal protein structural disruption. Solvent-accessible surface area (SASA) and polar solvation energy further indicate strong Van der Waals interactions .

Q. How do Raman and UV-Vis spectral analyses correlate with Clitorin's reactivity?

Raman spectra show intense peaks at 2991.83 cm<sup>−1</sup> (C–H stretching) and 1209.95 cm<sup>−1</sup> (π→π* transitions), attributed to conjugated π-electrons. UV-Vis spectra (TD-DFT) reveal absorption bands at 341.82 nm (S0→S1 transition), confirming high excitation energy (3.62 eV) and charge-transfer-driven reactivity .

Q. What strategies resolve low hydrogen bond counts in Clitorin-protein docking studies?

If hydrogen bonds are insufficient (e.g., <5), refine docking protocols by:

  • Increasing sampling iterations (e.g., 20+ runs).
  • Incorporating flexible side-chain modeling.
  • Validating with MM/GBSA binding free energy calculations. Clitorin's optimal binding affinity (−10.4 kcal/mol) and seven hydrogen bonds with BACE1 demonstrate robust interactions .

Methodological Considerations

Q. How to design experiments for validating Clitorin's NLO properties in practical applications?

Use Z-scan techniques to measure nonlinear refractive index (n2) and absorption coefficient (βeff). Compare results with computational predictions to assess deviations. For bulk material synthesis, consider co-crystallization with polymers to enhance thermal stability .

Q. What in silico frameworks prioritize Clitorin for drug development against AD?

Combine molecular docking (AutoDock Vina), MD simulations (GROMACS), and ADMET profiling. Clitorin's binding affinity (−10.4 kcal/mol), low polar solvation energy (58.163 kJ/mol), and cardiotoxicity safety make it a top candidate for preclinical trials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.